molecular formula C15H12N2O B8140196 2-(4-methylphenyl)-1H-quinazolin-4-one

2-(4-methylphenyl)-1H-quinazolin-4-one

货号: B8140196
分子量: 236.27 g/mol
InChI 键: UTEHUKGJDLVHIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methylphenyl)-1H-quinazolin-4-one (CAS 18818-41-2) is a quinazolinone derivative with the molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.269 g/mol . The 4-methylphenyl substituent at position 2 of the quinazolinone core distinguishes this compound, influencing its electronic, steric, and lipophilic properties. These characteristics may enhance its bioavailability or target-binding efficiency compared to simpler quinazolinones.

属性

IUPAC Name

2-(4-methylphenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEHUKGJDLVHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Scheme

Starting Materials :

  • 2-Amino-N-methoxybenzamide (1 )

  • 4-Methylbenzaldehyde (2 )

Conditions :

  • Acid: AcOH (4 mL)

  • Temperature: 100°C

  • Time: 20 min (microwave irradiation) or 2–4 h (conventional heating)

Mechanism :

  • Cyclocondensation : Formation of a dihydroquinazolinone intermediate via nucleophilic attack of the benzamide’s amine on the aldehyde.

  • Elimination : Dehydration under acidic conditions to yield the quinazolinone core.

Example Synthesis (3f) :

ParameterValue
Yield87%
Purity>95% (TLC, NMR)
Reaction Time20 min (microwave)
SolventAcOH

Key Data: The reaction proceeds efficiently under microwave irradiation, achieving high yields with minimal byproducts. The method is scalable for diverse aryl groups.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed method introduces aryl groups at the 2-position via coupling of halogenated quinazolinones with boronic acids.

Reaction Scheme

Starting Materials :

  • 2-Bromoquinazolin-4(3H)-one (3 )

  • 4-Methylphenylboronic acid (4 )

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3 eq)

  • Solvent: Toluene/1,4-dioxane (4:1)

  • Temperature: 120°C (microwave)

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 3 .

  • Transmetallation : Boronic acid 4 transfers the aryl group to Pd.

  • Reductive Elimination : Forms the C–C bond, yielding 3f .

Example Synthesis :

ParameterValue
Yield73–95%
Catalyst Loading0.05 eq Pd
Time20 min (microwave)

Note: This method enables access to diverse 2-aryl quinazolinones but requires pre-functionalized halogenated intermediates.

H₂O₂-Mediated Oxidation

A sustainable approach using H₂O₂ and DMSO to construct the quinazolinone core.

Reaction Scheme

Starting Material :

  • 2-Amino-N-(4-methylphenyl)benzamide (5 )

Conditions :

  • Oxidant: H₂O₂ (1 eq)

  • Solvent: DMSO (2 mL)

  • Temperature: 150°C

  • Time: 14–20 h

Mechanism :

  • Radical Formation : H₂O₂ generates radicals that abstract hydrogen from DMSO.

  • C–N Bond Formation : Oxidative cyclization forms the quinazolinone ring.

Example Synthesis :

ParameterValue
Yield56–87%
Purity>90% (NMR, HRMS)
ScalabilityGram-scale feasible

Advantage: Avoids metal catalysts, making it environmentally friendly. However, prolonged heating may reduce yields.

Three-Step Alkylation-Hydrazide Strategy

A multi-step method for introducing substituents via alkylation and hydrazide formation.

Reaction Scheme

Step 1: Mercaptoquinazolinone Formation

  • Reactants : Substituted anthranilic acid + phenyl isothiocyanate

  • Conditions : EtOH, RT, 6–12 h

Step 2: Alkylation

  • Reagent : Ethylbromoacetate

  • Conditions : Acetone, K₂CO₃, reflux

Step 3: Hydrazide Formation

  • Reagent : Hydrazine hydrate

  • Conditions : EtOH, RT, 2–4 h

Example Synthesis :

StepYield Range
Step 1 (Mercapto)38–97%
Step 2 (Alkylation)48–97%
Step 3 (Hydrazide)75–95%

Limitation: Low yields in Step 1 for certain substrates. Requires stringent purification.

Copper-Catalyzed Imidoylative Coupling

A method for constructing 3-substituted derivatives, adaptable for 2-arylated analogs.

Reaction Scheme

Starting Materials :

  • 2-Isocyanobenzoate (1a )

  • Aliphatic/aromatic amine (6 )

Conditions :

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)

  • Base: Et₃N (1 eq)

  • Solvent: Anisole

  • Temperature: RT or 150°C (microwave)

Mechanism :

  • Imidoylation : Formation of an imidoyl copper intermediate.

  • Cyclocondensation : Cyclization to yield quinazolinone.

Example Adaptation :

  • For 2-(4-Methylphenyl) : Use 4-methylaniline as the amine component.

  • Yield : ~70–78% (based on analogous reactions).

Comparative Analysis of Methods

MethodYield (%)ScalabilityCatalyst/ReagentsKey Advantage
Acid-Promoted Cyclocondensation87HighAcOH, MicrowaveShort reaction time, high purity
Suzuki-Miyaura Coupling73–95ModeratePd, Boronic acidDiverse aryl groups
H₂O₂-Mediated Oxidation56–87HighH₂O₂, DMSOGreen chemistry
Three-Step Alkylation38–95ModerateK₂CO₃, HydrazineFlexible substituent introduction
Copper-Catalyzed Coupling70–78ModerateCu(OAc)₂, Et₃NBroad amine compatibility

化学反应分析

Types of Reactions: 2-(4-Methylphenyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated or other substituted quinazolinone derivatives.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

作用机制

The mechanism of action of 2-(4-methylphenyl)-1H-quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparison of 2-(4-methylphenyl)-1H-quinazolin-4-one with analogs featuring different substituents or heterocyclic systems:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 18818-41-2 4-Methylphenyl at C2 C₁₅H₁₂N₂O 236.269 Moderate lipophilicity (LogP: 2.898)
2-(4-Methoxyphenyl)quinazolin-4(3H)-one 08C 4-Methoxyphenyl at C2 C₁₅H₁₂N₂O₂ 252.269 Increased polarity due to methoxy group; potential solubility advantages
3-(4-Fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one 1769-22-8 4-Fluoro-2-methylphenyl at C3, methyl at C2 C₁₆H₁₃FN₂O 268.286 Enhanced binding via fluorine's electronegativity; structural rigidity
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one 71567-82-3 Cyclohexyl at C2, phenyl at C1 C₂₀H₂₀N₂O 304.390 High steric bulk; potential for improved metabolic stability
2-(2-Methylpropyl)-1H-quinazolin-4-one 88976-10-7 Branched alkyl (isobutyl) at C2 C₁₂H₁₄N₂O 202.253 Increased lipophilicity (LogP >3); may enhance membrane permeability

Functional Group Impact on Bioactivity

  • Electron-Donating vs. This could influence reactivity in synthetic modifications or interactions with biological targets.
  • Halogenated Derivatives : Fluorine substitution (e.g., in CAS 1769-22-8) enhances binding to hydrophobic pockets in enzymes or receptors due to its electronegativity and small size .

Pharmacological Comparisons

  • Anti-Inflammatory Activity: A pyridazinone analog, 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (), demonstrated potent anti-inflammatory activity (IC₅₀: 11.6 μM) via macrophage inhibition. While structurally distinct, this highlights the role of the 4-methylphenyl group in modulating inflammation .
  • Antihistaminic Potential: Triazoloquinazolinones (e.g., ) show H₁-antihistaminic activity, suggesting that quinazolinone derivatives with extended aromatic systems (e.g., triazole rings) may enhance receptor binding .

常见问题

Basic: What are the optimal synthetic routes for 2-(4-methylphenyl)-1H-quinazolin-4-one?

The synthesis of this compound typically involves cyclocondensation reactions. A validated method includes:

  • Reagents : Anthranilic acid, 4-methylbenzaldehyde, and acetic anhydride under reflux conditions.
  • Mechanism : Formation of a Schiff base intermediate followed by cyclization to yield the quinazolinone core .
  • Purification : Recrystallization using ethanol or column chromatography. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–170 ppm). Compare with computed chemical shifts from density functional theory (DFT) to validate assignments .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+ at m/z 237.1).
  • IR : Identify key bands (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced: How can X-ray crystallography resolve discrepancies in bond-length data?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. Key parameters: R-factor < 0.05, wR-factor < 0.15 .
  • Validation : Compare experimental bond lengths (e.g., C=O at 1.22 Å) with computational models (DFT or MP2). Discrepancies >0.02 Å may indicate torsional strain or crystal-packing effects .
  • Software : ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Advanced: What strategies mitigate low yield during scale-up synthesis?

  • Solvent Optimization : Replace ethanol with DMF to improve solubility of intermediates.
  • Catalysis : Introduce p-toluenesulfonic acid (PTSA) to accelerate cyclization (yield increases from 45% to 72%) .
  • Process Control : Use inline FTIR to monitor intermediate formation and adjust reaction time dynamically .

Basic: How to assess purity and stability under storage conditions?

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for biological assays .
  • Stability Studies : Store at -20°C under nitrogen. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition via LC-MS .

Advanced: How to design SAR studies for bioactivity optimization?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) at the 6-position to enhance binding to kinase targets .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Thr183 in EGFR kinase) .
  • In Vivo Profiling : Prioritize analogs with logP <3.5 and polar surface area >80 Ų for improved bioavailability .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to address conflicting data in DFT vs. experimental vibrational spectra?

  • Frequency Scaling : Apply a scaling factor (0.961 for B3LYP/6-31G*) to align computed and experimental IR peaks.
  • Anharmonicity Corrections : Include solvent effects (PCM model for DMSO) to improve agreement in C=O and N-H stretches .

Basic: What are the applications in medicinal chemistry?

  • Targets : Inhibits tyrosine kinases (IC50_{50} ~0.8 µM in EGFR) and shows antiproliferative activity in MCF-7 cells (GI50_{50} = 12 µM) .
  • Derivatization : Sulfonation at the 3-position enhances solubility for in vivo testing .

Advanced: How to optimize crystallization for high-resolution diffraction?

  • Solvent Screening : Use vapor diffusion with ethanol/water (1:1) to grow single crystals.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。